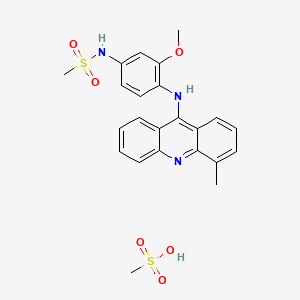
2-Nitrosobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrosobenzamide is an organic compound with the molecular formula C7H6N2O2 It is a derivative of benzamide where a nitroso group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Nitrosobenzamide can be synthesized through several methods. One common approach involves the nitration of benzamide followed by reduction. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group to the benzamide. This is followed by a reduction step using reagents such as iron and hydrochloric acid to convert the nitro group to a nitroso group .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also involve purification steps such as recrystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nitrosobenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-nitrobenzamide.
Reduction: It can be reduced to form 2-aminobenzamide.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Conditions typically involve the use of Lewis acids or bases depending on the specific substitution reaction.
Major Products Formed:
Oxidation: 2-Nitrobenzamide
Reduction: 2-Aminobenzamide
Substitution: Various substituted benzamides depending on the substituent introduced.
Applications De Recherche Scientifique
2-Nitrosobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Nitrosobenzamide involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor of certain enzymes by binding to their active sites. The nitroso group can also participate in redox reactions, affecting cellular processes. The pathways involved often include oxidative stress and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
- 2-Nitrobenzamide
- 2-Aminobenzamide
- 3-Nitrosobenzamide
- 4-Hydroxy-3-nitrosobenzamide
Comparison: 2-Nitrosobenzamide is unique due to its nitroso group, which imparts distinct chemical reactivity compared to its nitro and amino counterparts. This makes it particularly useful in redox chemistry and as a potential therapeutic agent. Its ability to undergo specific reactions and interact with biological molecules sets it apart from similar compounds .
Propriétés
Numéro CAS |
89795-55-1 |
|---|---|
Formule moléculaire |
C7H6N2O2 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
2-nitrosobenzamide |
InChI |
InChI=1S/C7H6N2O2/c8-7(10)5-3-1-2-4-6(5)9-11/h1-4H,(H2,8,10) |
Clé InChI |
WFFLPVBJUXVNNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)N)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


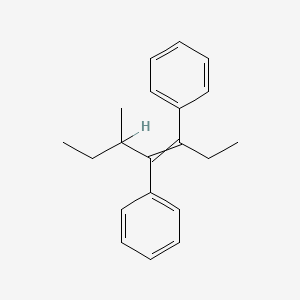
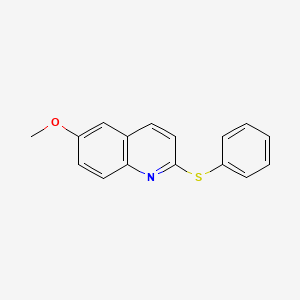

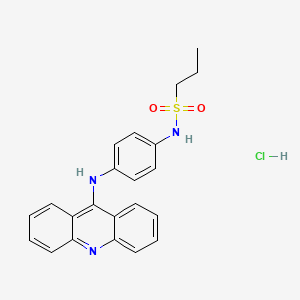
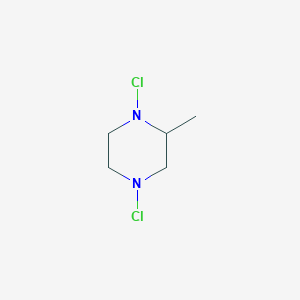

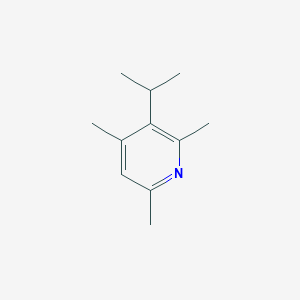
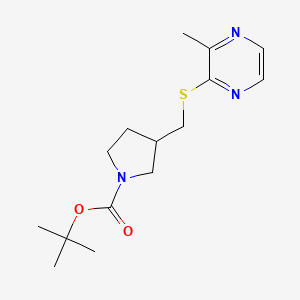



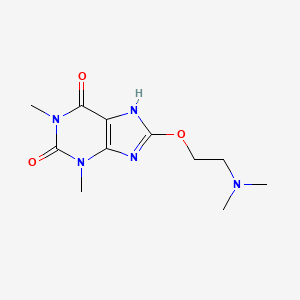
![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13949658.png)
